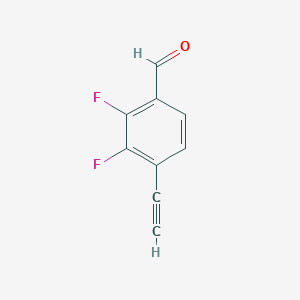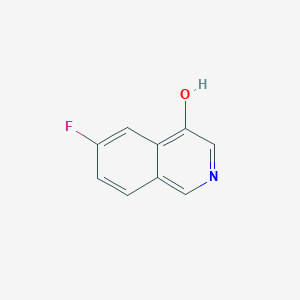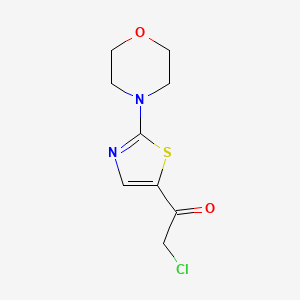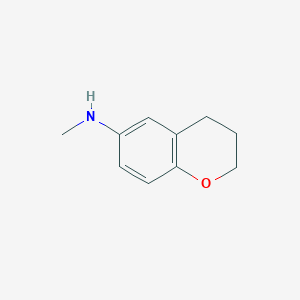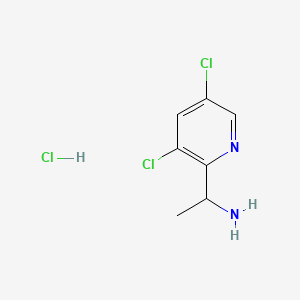![molecular formula C7H14ClNO B15303559 Octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15303559.png)
Octahydropyrano[2,3-c]pyrrole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octahydropyrano[2,3-c]pyrrole hydrochloride: is a heterocyclic compound with a unique structure that combines a pyrrole ring and a pyran ringIts molecular formula is C7H14ClNO, and it has a molecular weight of 163.64 g/mol .
准备方法
Synthetic Routes and Reaction Conditions:
Annulation of the Pyran Ring: One of the primary methods for synthesizing octahydropyrano[2,3-c]pyrrole hydrochloride involves the addition of a pyran ring to an existing pyrrole ring. This can be achieved through intramolecular heterocyclization involving the O-nucleophilic center.
Intramolecular Cyclization: Another approach involves the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions:
Oxidation: Octahydropyrano[2,3-c]pyrrole hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or pyran rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
科学研究应用
Chemistry: Octahydropyrano[2,3-c]pyrrole hydrochloride is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block for designing new molecules with potential biological activity .
Biology and Medicine: Its structural features may contribute to its activity as a ligand for certain biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a useful compound for various industrial applications .
作用机制
The mechanism of action of octahydropyrano[2,3-c]pyrrole hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure may allow it to bind to these targets and modulate their activity, leading to various biological effects .
相似化合物的比较
Pyrano[3,4-c]pyrrole: This compound shares a similar core structure but differs in the position of the pyran ring.
Pyrrolo[3,4-c]pyridine: Another related compound with a pyridine ring instead of a pyran ring.
Spiro Compounds: These compounds have a spiro linkage between the pyrrole and pyran rings, resulting in a different three-dimensional structure.
Uniqueness: Octahydropyrano[2,3-c]pyrrole hydrochloride is unique due to its specific ring fusion pattern and the presence of a hydrochloride salt. This structural arrangement may confer distinct chemical and biological properties compared to other similar compounds .
属性
分子式 |
C7H14ClNO |
|---|---|
分子量 |
163.64 g/mol |
IUPAC 名称 |
2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6-4-8-5-7(6)9-3-1;/h6-8H,1-5H2;1H |
InChI 键 |
GGEXIOSDMKMXTQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CNCC2OC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


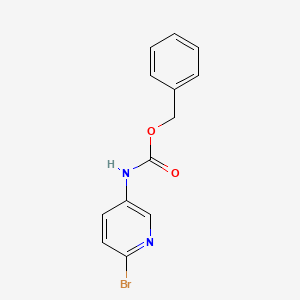
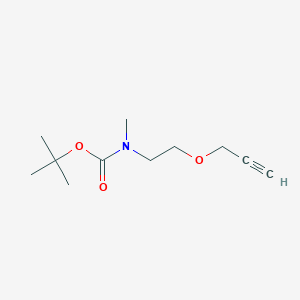
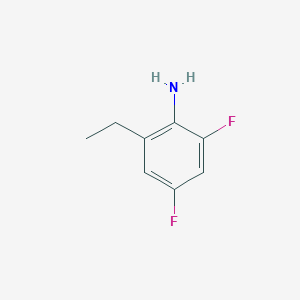
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15303496.png)
![Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15303503.png)
